molecular formula C22H16FN3O3S2 B2640142 N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide CAS No. 476633-12-2

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Cat. No.: B2640142
CAS No.: 476633-12-2
M. Wt: 453.51
InChI Key: DHLNBSLLVHQNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole ring, a fluorine atom, and an indoline sulfonyl group, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 6-fluorobenzo[d]thiazole, which is then reacted with various intermediates to introduce the indoline sulfonyl group and the benzamide moiety. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and other functional groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents, or electrophiles like alkyl halides in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-fluorobenzothiazole: Shares the benzothiazole ring and fluorine atom but lacks the indoline sulfonyl and benzamide groups.

    1-(6-Fluorobenzo[d]thiazol-2-yl)hydrazine: Contains the benzothiazole ring and fluorine atom but has a hydrazine group instead of the indoline sulfonyl and benzamide groups.

Uniqueness

N-(6-fluorobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the indoline sulfonyl group and benzamide moiety differentiates it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O3S2/c23-16-7-10-18-20(13-16)30-22(24-18)25-21(27)15-5-8-17(9-6-15)31(28,29)26-12-11-14-3-1-2-4-19(14)26/h1-10,13H,11-12H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHLNBSLLVHQNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.